molecular formula C20H20ClF3N2O2 B2827507 (1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one CAS No. 338416-09-4

(1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one

Cat. No.: B2827507
CAS No.: 338416-09-4
M. Wt: 412.84
InChI Key: RMCUCRSMTVLFCC-CMDGGOBGSA-N
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Description

(1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenoxy group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chlorine and trifluoromethyl groups, and the coupling of the phenoxy and dimethylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where the chlorine or trifluoromethyl groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl groups, as well as phenoxy and dimethylamino-substituted compounds. Examples include:

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 4-(dimethylamino)phenol
  • 1-(dimethylamino)-1-penten-3-one

Uniqueness

What sets (1E)-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(dimethylamino)pent-1-en-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N2O2/c1-13(19(27)8-9-26(2)3)28-16-6-4-14(5-7-16)10-18-17(21)11-15(12-25-18)20(22,23)24/h4-9,11-13H,10H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCUCRSMTVLFCC-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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